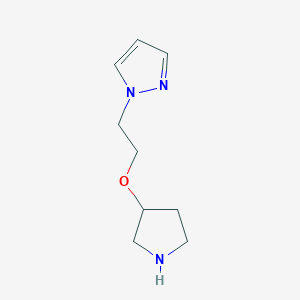

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-(2-pyrrolidin-3-yloxyethyl)pyrazole |

InChI |

InChI=1S/C9H15N3O/c1-3-11-12(5-1)6-7-13-9-2-4-10-8-9/h1,3,5,9-10H,2,4,6-8H2 |

InChI Key |

DIJDEWYHAOXWTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OCCN2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves nucleophilic substitution reactions where the pyrazole nitrogen is alkylated with an appropriate 2-(pyrrolidin-3-yloxy)ethyl derivative or its precursor. The key steps typically include:

- Preparation of the pyrrolidin-3-yloxy intermediate or its halide/activated leaving group derivative.

- N-alkylation of 1H-pyrazole or substituted pyrazole under basic conditions.

- Purification and characterization of the final product.

This strategy is supported by the nucleophilicity of the pyrazole nitrogen and the good leaving group ability of halides or tosylates on the alkyl chain.

Detailed Synthetic Route Example

Step 1: Synthesis of Pyrrolidin-3-yloxyethyl Halide

- Starting from pyrrolidine, the 3-position hydroxyl group is introduced via selective oxidation or substitution.

- The hydroxyl group is then converted into a good leaving group such as a chloride or tosylate.

Step 2: N-Alkylation of Pyrazole

- 1H-pyrazole is treated with the pyrrolidin-3-yloxyethyl halide in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

- Reaction temperatures range from room temperature to reflux depending on reactivity.

Step 3: Purification

Alternative Synthetic Approaches

- Epoxide ring-opening: Using 2-(chloromethyl)oxirane (epichlorohydrin) derivatives to alkylate pyrazole, followed by ring-opening with pyrrolidine or related amines to introduce the pyrrolidin-3-yloxy group.

- Direct alkylation of pyrazole with preformed pyrrolidin-3-yloxyethyl tosylates or mesylates under mild conditions.

- Use of microwave-assisted synthesis to enhance reaction rates and yields in alkylation steps.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidin-3-yloxyethyl halide synthesis | Pyrrolidine derivatives, halogenation or tosylation | 70-90 | High purity required for next step |

| N-Alkylation of pyrazole | Pyrazole, pyrrolidin-3-yloxyethyl halide, K2CO3, DMF, 60-100°C | 65-85 | Polar aprotic solvent preferred |

| Epoxide ring-opening | 2-(chloromethyl)oxirane, pyrrolidine, NaHCO3, ethanol, reflux | 70 | Alternative route to introduce pyrrolidin-3-yloxy group |

These yields are consistent with literature reports on similar pyrazole alkylations and epoxide ring-opening reactions.

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the substitution pattern on the pyrazole ring and the presence of the pyrrolidin-3-yloxyethyl side chain.

- Mass Spectrometry (MS): Molecular ion peak at m/z 181 consistent with molecular weight.

- Infrared Spectroscopy (IR): Characteristic ether (C–O–C) stretching vibrations and pyrazole ring absorptions.

- Chromatography: Purity assessed by high-performance liquid chromatography (HPLC).

Research Outcomes and Applications

- The compound exhibits potential biological activities such as anti-inflammatory, analgesic, and antimicrobial effects, attributed to the pyrazole core and the pyrrolidine substituent.

- The synthetic methods allow for structural modifications to optimize pharmacological properties.

- The compound serves as a scaffold for further medicinal chemistry development targeting specific enzymes or receptors.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | Pyrazole, pyrrolidin-3-yloxyethyl halide, base | DMF, 60-100°C, 6-24 h | Straightforward, high yield | Requires halide intermediate |

| Epoxide ring-opening | 2-(chloromethyl)oxirane, pyrrolidine, base | Ethanol, reflux, 4-6 h | Mild conditions, regioselective | Multi-step, moderate yield |

| Microwave-assisted alkylation | Pyrazole, alkylating agent, base | Microwave irradiation, short time | Faster reaction, improved yields | Requires specialized equipment |

Chemical Reactions Analysis

Tautomerism in Pyrazolones

Studies on related compounds (e.g., 1-phenyl-1H-pyrazol-3-ol) reveal that pyrazolones exist in equilibrium between hydroxy and keto forms. Solvent effects (e.g., DMSO vs. CDCl₃) influence tautomer stability, as observed via ¹H-NMR shifts .

Spectroscopic Analysis

-

¹H NMR : Identifies hydroxy protons (δ ~12 ppm) and aromatic signals .

-

IR : Key peaks include ~3434 cm⁻¹ (NH stretching) and ~1625 cm⁻¹ (C=N/C=O stretching) .

-

HRMS : Confirms molecular formula (e.g., C₁₁H₁₂ClN₃ for 5-amino-3-(4-chlorophenyl)-1H-pyrazole) .

Analytical Data

| Compound | Key Spectral Features |

|---|---|

| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | IR: 3434, 3362, 3315 cm⁻¹; ¹H-NMR: δ 4.04 (NH₂), 5.79 (H-4) |

| 1-Phenyl-1H-pyrazol-3-ol | IR: 3367, 3311 cm⁻¹; ¹H-NMR: δ 12.16 (OH) |

Biological Activity

Pyrazole derivatives, including analogs of the target compound, exhibit:

Structural Comparisons

| Compound Name | Structural Features | Reactivity Profile |

|---|---|---|

| 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazole | Pyrrolidine + ethyl substituents | Enhanced nucleophilic attack |

| 4-(Pyrrolidin-3-yloxy)-1H-pyrazole | Single pyrrolidine substituent | Reduced steric hindrance |

Scientific Research Applications

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethyl Linker

1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole Derivatives

- Structure : Replaces the pyrrolidin-3-yloxy group with a pyrrolidin-1-yl (amine) group.

- Example : 1-(2-(Pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1000802-52-7) includes a boronate ester for Suzuki-Miyaura coupling, enhancing utility in cross-coupling reactions .

Halogen-Substituted Analogs

- Example: 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole (CAS 1150271-30-9) substitutes pyrrolidine with a bromophenoxy group .

Pyrrolidine Substitution Patterns

Positional Isomerism

- Example : 1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole features a pyrrolidin-2-yl group attached via a propyl chain .

- Impact : The 2-position substitution on pyrrolidine and longer alkyl chain may alter conformational flexibility and steric interactions, influencing receptor binding or catalytic activity .

Functional Group Modifications

Physical Properties

- Purity : Commercial analogs like 1-(2-(Pyrrolidin-1-yl)ethyl)-4-boronate-pyrazole are available at 98% purity, whereas the target compound’s discontinued status may reflect challenges in synthesis or purification .

- Solubility : The ether linkage in the target compound likely increases solubility in polar solvents compared to amine-linked analogs .

Antiparasitic Activity

- Pyrazole Derivatives : Compounds like 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole show dual antimalarial (70% suppression) and anti-leishmanial (IC50 = 0.079 µg/mL) activity .

- Target Compound : The pyrrolidine-ether group may enhance blood-brain barrier penetration, but its biological activity remains uncharacterized in the provided evidence.

Antiviral and Cytotoxic Potential

- Related Compounds : Pyrrolidine-linked pyrazoles in exhibit antiviral properties, suggesting the target compound could be explored for similar applications .

- Cytotoxicity : Substituted 5-pyrazolones (e.g., 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole) demonstrate cytotoxic effects, highlighting the role of substituents in modulating activity .

Biological Activity

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazole is a novel compound that belongs to the pyrazole family, which has gained significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of nitrogen and oxygen atoms, which are critical in determining the compound's biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In a study evaluating a series of pyrazole derivatives, it was found that certain compounds displayed potent activity against E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 40 µg/mL .

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 20 |

| 2 | Staphylococcus aureus | 15 |

| 3 | Bacillus subtilis | 30 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For example, studies indicate that compounds with a similar structure to this compound inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. One study reported an IC50 value of 0.07 µM for a related pyrazole derivative in inhibiting COX-2 activity .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. A derivative closely related to our compound showed promising results against various cancer cell lines, including MCF-7 and A549, with IC50 values below 1 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of pyrazole and evaluated their biological activities. Among these, one derivative demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin. The study utilized carrageenan-induced edema models in mice to assess efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various pyrazole derivatives to identify structural features that enhance biological activity. Modifications at the pyrrolidine moiety significantly influenced the compound's potency against both bacterial strains and cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazole, and how can alkylation efficiency be maximized?

Methodological Answer: The synthesis involves alkylation of pyrazole derivatives with pyrrolidin-3-yloxyethyl groups. A general approach includes:

Pre-functionalization of pyrrolidine : Introduce hydroxyl or leaving groups (e.g., bromine) at the 3-position of pyrrolidine to facilitate ether bond formation.

Coupling with pyrazole : Use nucleophilic substitution (e.g., Mitsunobu reaction) to attach the pyrrolidinyloxyethyl chain to the pyrazole nitrogen.

Optimization : Monitor reaction conditions (e.g., temperature, solvent polarity, and base strength) to minimize side products. For example, highlights alkylation of pyrazoles using dichloromethane/triethylamine under reflux, achieving >80% yield .

Q. Key Considerations :

- Steric hindrance from the pyrrolidine ring may require prolonged reaction times.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Q. How can tautomeric behavior and crystallographic properties of this compound be analyzed to resolve structural ambiguities?

Methodological Answer:

- X-ray crystallography : Resolve keto-enol tautomerism (common in pyrazoles) by analyzing bond lengths (e.g., C=O vs. C–O). demonstrates that C=O bond lengths of ~1.28 Å confirm keto dominance in pyrazole derivatives .

- Spectroscopic validation : Use -/-NMR to detect tautomeric shifts. For example, enolic protons appear as broad singlets at δ 10–12 ppm.

Advanced Tip : Hydrogen bonding networks (e.g., N–H···O interactions) stabilize crystal packing, as seen in ’s R_2$$^2(8) ring motifs .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound against kinase targets?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

Q. What strategies resolve contradictions in reported antimicrobial activity data for pyrazole-pyrrolidine hybrids?

Methodological Answer:

Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in bacterial strains, inoculum size, and growth media.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, shows that bromoethyl groups enhance antibacterial potency by improving membrane penetration .

Mechanistic Studies : Probe membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., β-lactamase) to isolate activity drivers.

Case Study : notes that keto tautomers of pyrazoles exhibit higher antimicrobial activity than enol forms due to improved target binding .

Q. How can regioselective functionalization of the pyrrolidine ring be achieved to modulate pharmacokinetic properties?

Methodological Answer:

Protecting Groups : Temporarily block the pyrrolidine nitrogen with Boc/Cbz groups to direct functionalization to the 3-position.

Catalytic Strategies : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation. employs palladium-mediated coupling to introduce aryl groups at specific positions .

Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (using liver microsomes) to correlate substituents with ADME properties.

Example : Introducing electron-withdrawing groups (e.g., -CF) on pyrrolidine improves metabolic stability, as seen in ’s trifluoromethyl derivatives .

Q. What advanced spectroscopic techniques validate the compound’s interaction with biological membranes or proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- NMR Titration : Track chemical shift perturbations in -NMR spectra upon protein addition.

- Fluorescence Quenching : Use tryptophan residues in proteins to study binding-induced quenching (Stern-Volmer analysis).

Reference : utilized single-crystal X-ray diffraction to confirm hydrogen-bonding interactions critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.